Propanal, 2-(trimethoxysilyl)-
Description
"Propanal, 2-(trimethoxysilyl)-" is an organosilicon compound featuring a propanal backbone (aldehyde group at position 1) with a trimethoxysilyl substituent at position 2. This article compares these analogs to infer key characteristics of "Propanal, 2-(trimethoxysilyl)-", focusing on molecular structure, reactivity, applications, and regulatory aspects.
Properties
CAS No. |
88276-91-9 |
|---|---|
Molecular Formula |
C6H14O4Si |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-trimethoxysilylpropanal |
InChI |
InChI=1S/C6H14O4Si/c1-6(5-7)11(8-2,9-3)10-4/h5-6H,1-4H3 |
InChI Key |
ZSPZGQROIGAVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal, 2-(trimethoxysilyl)- can be synthesized through the reaction of propanal with trimethoxysilane. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of propanal, 2-(trimethoxysilyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced distillation techniques ensures the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-(trimethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Propanal, 2-(trimethoxysilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as hydrogels and aerogels for applications in thermal insulation and environmental remediation .
Mechanism of Action
The mechanism of action of propanal, 2-(trimethoxysilyl)- involves the formation of stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science .
Comparison with Similar Compounds
Propanoic Acid, 2-(Trimethoxysilyl)-, Ethyl Ester
- Structure: Ethyl ester of propanoic acid with a trimethoxysilyl group at position 2.
- Key Properties :
- Applications: Not explicitly stated in evidence, but esters of this type are often used as crosslinking agents or intermediates.
2-Propenoic Acid, 2-Methyl-, 3-(Trimethoxysilyl)Propyl Ester
- Structure : Methacrylate ester with a trimethoxysilyl group at the terminal propyl chain.
- Key Properties: Reactivity suitable for polymerization; used in hybrid scaffolds for bone tissue engineering due to microstructural robustness (e.g., porosity, mechanical strength confirmed via micro-CT and nanoindentation) .
- Applications : Biomedical materials, particularly in hard-tissue replacement.
1-Propanamine, 3-(Trimethoxysilyl)-
3-(Trimethoxysilyl)Propyl Acetate
- Structure : Acetate ester with a trimethoxysilyl group.
- Key Properties :
- Applications : Likely used in adhesives or sealants due to hydrolytic stability.
Data Table: Molecular and Functional Comparison
Key Inferences for Propanal, 2-(Trimethoxysilyl)-
- Reactivity : The aldehyde group in "Propanal, 2-(trimethoxysilyl)-" would confer higher reactivity compared to esters or amines, making it prone to oxidation or nucleophilic addition reactions.
- Applications: Potential use in specialty resins or as a precursor in organic synthesis, though environmental monitoring may be required akin to its ethyl ester counterpart .
- Safety : Likely to demand stringent handling protocols similar to 3-(trimethoxysilyl)propyl acetate due to volatility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
